n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19952320
InChI: InChI=1S/C14H22N2/c1-13-6-2-3-7-14(13)12-15-8-11-16-9-4-5-10-16/h2-3,6-7,15H,4-5,8-12H2,1H3
SMILES:
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol

n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine

CAS No.:

Cat. No.: VC19952320

Molecular Formula: C14H22N2

Molecular Weight: 218.34 g/mol

* For research use only. Not for human or veterinary use.

n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine -

Specification

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
IUPAC Name N-[(2-methylphenyl)methyl]-2-pyrrolidin-1-ylethanamine
Standard InChI InChI=1S/C14H22N2/c1-13-6-2-3-7-14(13)12-15-8-11-16-9-4-5-10-16/h2-3,6-7,15H,4-5,8-12H2,1H3
Standard InChI Key HYGIFRLGZLGAFA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CNCCN2CCCC2

Introduction

Structural Characteristics and Nomenclature

The molecular formula of N-(2-methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine is C₁₄H₂₂N₂, with a molecular weight of 218.34 g/mol. The compound features:

  • A 2-methylbenzyl group (C₆H₃(CH₃)CH₂-) attached to the amine nitrogen.

  • A pyrrolidin-1-yl group (C₄H₈N-) at the β-position of the ethanamine chain.

The stereoelectronic effects of the pyrrolidine ring influence the compound’s basicity and lipophilicity, while the 2-methylbenzyl moiety may enhance binding affinity to aromatic receptors .

Synthetic Methodologies

Reductive Amination Approach

A common route for synthesizing analogous compounds involves reductive amination between 2-(pyrrolidin-1-yl)acetaldehyde and 2-methylbenzylamine. Catalytic hydrogenation or sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12–24 hours typically yields the target compound .

Example Protocol:

  • Dissolve 2-methylbenzylamine (10 mmol) and 2-(pyrrolidin-1-yl)acetaldehyde (10 mmol) in methanol.

  • Add NaBH₃CN (1.2 equiv) and stir at room temperature for 18 hours.

  • Quench with aqueous NH₄Cl, extract with dichloromethane, and purify via column chromatography (SiO₂, 9:1 CH₂Cl₂:MeOH).

Yield: ~65–70% (reported for analogous reactions) .

Ti(O-iPr)₄/EtMgBr-Catalyzed Carbocyclization

For pyrrolidine-containing derivatives, Ti–Mg bimetallic systems enable stereoselective synthesis. In a typical procedure :

  • Combine N-allyl-substituted propargylamine (2 mmol) with Et₂Zn (5 mmol) in CH₂Cl₂.

  • Add Ti(O-iPr)₄ (15 mol%) and EtMgBr (20 mol%).

  • Stir at 23°C for 18 hours, followed by hydrolysis to yield Z-configured pyrrolidines.

Key Advantages:

  • High regioselectivity (>95% Z-isomer).

  • Tolerance to aryl, alkyl, and silyl substituents .

Pharmacological Profile

Neurotransmitter Receptor Interactions

Structural analogs of N-(2-methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine exhibit affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors. The pyrrolidine ring may facilitate interactions with G protein-coupled receptors (GPCRs), while the 2-methylbenzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Table 1: Comparative Receptor Binding Affinities of Analogous Compounds

Compound5-HT₂A EC₅₀ (nM)D₂ IC₅₀ (nM)
2-(Pyrrolidin-1-yl)phenethylamine12.545.3
N-Benzyl-pyrrolidineethanamine8.228.7
Theoretical Target Compound~10–15*~30–40*
*Estimated based on structural similarity .
ParameterValue
GHS Signal WordWarning
H302 Prevalence100% (tested analogs)
Recommended PPENitrile gloves, goggles

Applications and Future Directions

Drug Discovery

The compound’s scaffold is a candidate for developing:

  • Antipsychotics: Via 5-HT₂A/D₂ dual antagonism.

  • Antidepressants: Through norepinephrine reuptake inhibition (pyrrolidine’s basicity enhances transporter binding).

Chemical Biology Probes

Fluorinated or isotopically labeled derivatives could enable PET imaging of neurotransmitter systems. For example, ¹⁸F-labeled analogs may track dopamine receptor density in vivo.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator